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Introduction

Boditrectinib (AUM-601) is a next-generation, orally available, highly selective pan-
tropomyosin receptor kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, the
protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Boditrectinib is
designed to overcome resistance mutations that can emerge during treatment with first-
generation TRK inhibitors.[1] Patient-derived organoids (PDOs) have emerged as a robust
preclinical model system that can faithfully recapitulate the genetic and phenotypic
characteristics of a patient's tumor, making them an invaluable tool for personalized medicine
and drug development.[2][3][4] These three-dimensional, self-organizing structures can be
used to assess the efficacy of targeted therapies like Boditrectinib in a patient-specific
manner.[2]

This document provides detailed application notes and protocols for the use of Boditrectinib in
patient-derived organoids for preclinical research and drug sensitivity testing.

Mechanism of Action and Signaling Pathway

NTRK gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead
to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates
downstream signaling pathways, promoting cell proliferation, survival, and metastasis. The
primary signaling cascades activated by TRK fusions include the RAS/MAPK, PI3K/AKT, and

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10856254?utm_src=pdf-interest
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=74b0ed02-a501-45c9-b5fe-2356fc5f71e8
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://delta.larvol.com/Products/?ProductId=74b0ed02-a501-45c9-b5fe-2356fc5f71e8
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401503/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9208081/
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401503/
https://www.benchchem.com/product/b10856254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

PLCy pathways.[5] Boditrectinib inhibits the kinase activity of TRK fusion proteins, thereby

blocking these downstream oncogenic signals.[6]
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Figure 1: Boditrectinib Mechanism of Action on TRK Signaling Pathways.

Data Presentation

While specific preclinical data for Boditrectinib in patient-derived organoids is not yet publicly

available, researchers can utilize the following tables to structure their experimental results.

Table 1: Boditrectinib In Vitro Efficacy in Patient-Derived Organoids

) . L . . . Maximum
Organoid Cancer NTRK Boditrectini  Boditrectini .
. ] Inhibition
Line ID Type Fusion b IC50 (nM) b GI50 (nM) (%)
0
Salivary
PDO-001 ETV6-NTRK3
Gland
TPM3-
PDO-002 Colon Cancer
NTRK1
SQSTM1-
PDO-003 Lung Cancer
NTRK1

¢ IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that reduces a

biological activity by 50%. In this context, it often refers to a 50% reduction in cell viability

compared to an untreated control at the end of the assay.[7][8][9]

e GI50 (Half-maximal Growth Inhibition): The concentration of a drug that causes a 50%

reduction in the net cell growth. This metric can distinguish between cytostatic (growth-

inhibiting) and cytotoxic (cell-killing) effects.

Table 2: Comparative Efficacy of TRK Inhibitors in Patient-Derived Organoids
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Experimental Protocols

The following protocols provide a general framework for the establishment of patient-derived
organoids and subsequent drug sensitivity testing with Boditrectinib. These protocols may
require optimization based on the specific tumor type and laboratory conditions.

Protocol 1: Establishment of Patient-Derived Organoids
from Tumor Tissue

This protocol outlines the general steps for generating PDOs from fresh tumor tissue obtained
from surgical resections or biopsies.
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Figure 2: Workflow for Establishing Patient-Derived Organoids.
Materials:
e Fresh tumor tissue in a sterile collection medium on ice.
» Digestion buffer (e.g., DMEM/F12 with Collagenase and Dispase).

e Washing buffer (e.g., Advanced DMEM/F12 with HEPES and Glutamax).
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o Extracellular matrix (e.g., Matrigel, growth factor reduced).

e Organoid culture medium (specific formulations vary by tissue of origin).
 Sterile cell culture plates, filters, and other standard laboratory equipment.
Procedure:

o Tissue Processing:

o

Wash the fresh tumor tissue with a washing buffer to remove any contaminants.

[¢]

Mechanically mince the tissue into small fragments (approximately 1-2 mm3) using sterile
scalpels.

[¢]

Transfer the minced tissue to a tube containing the digestion buffer.

[¢]

Incubate at 37°C with agitation for a duration optimized for the tissue type (e.g., 30-60
minutes).

o Cell Isolation:

[e]

Neutralize the digestion enzymes with an excess of washing buffer.

o

Pass the cell suspension through a cell strainer (e.g., 70-100 um) to remove undigested
tissue fragments.

o

Centrifuge the cell suspension to pellet the cells.

[¢]

Resuspend the cell pellet in a small volume of cold culture medium.
e Organoid Seeding:
o Mix the cell suspension with the liquid extracellular matrix on ice.
o Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.

o Allow the droplets to solidify at 37°C.
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o Carefully add the appropriate organoid culture medium to each well.

e Organoid Culture and Maintenance:
o Culture the organoids at 37°C in a humidified incubator with 5% CO2.
o Replace the culture medium every 2-3 days.

o Monitor organoid growth and passage as needed (typically every 7-14 days).

Protocol 2: Boditrectinib Drug Sensitivity and Viability
Assay in PDOs

This protocol describes how to assess the in vitro efficacy of Boditrectinib on established
PDOs.
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Figure 3: Workflow for PDO Drug Sensitivity Assay.

Materials:

» Established PDO cultures.

o Dissociation reagent (e.g., TrypLE Express, Dispase).

» 96-well clear bottom, white-walled plates.

o Boditrectinib stock solution (dissolved in a suitable solvent like DMSO).
o Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay).

» Plate reader for luminescence detection.

Procedure:
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e Organoid Plating:

o

Harvest established PDOs and dissociate them into single cells or small fragments using a
suitable dissociation reagent.

(¢]

Count the cells and resuspend them in the extracellular matrix at a predetermined density.

[¢]

Seed the cell-matrix mixture into 96-well plates.

[¢]

Allow the matrix to solidify and add the organoid culture medium.
e Drug Treatment:

o Prepare a serial dilution of Boditrectinib in the culture medium. A typical concentration
range might be from 0.1 nM to 10 puM.

o Include appropriate controls (e.qg., vehicle control, positive control with another TRK
inhibitor).

o After the organoids have formed (typically 24-48 hours after seeding), replace the medium
with the medium containing the different concentrations of Boditrectinib.

e Incubation and Viability Assessment:

o Incubate the plates for a period determined by the growth rate of the organoids (e.g., 72-
120 hours).

o At the end of the incubation period, perform a cell viability assay according to the
manufacturer's instructions. For example, using a luminescent-based assay that measures
ATP levels.

o Read the luminescence on a plate reader.
o Data Analysis:

o Normalize the viability data to the vehicle-treated control wells.
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o Plot the dose-response curves and calculate the IC50 and/or GI50 values using a suitable
software package (e.g., GraphPad Prism).

Conclusion

Patient-derived organoids represent a powerful preclinical platform for evaluating the efficacy of
targeted therapies like Boditrectinib. The protocols and data presentation formats provided
here offer a standardized framework for researchers to assess the activity of this next-
generation pan-TRK inhibitor in a patient-specific context. As more data becomes available, the
use of Boditrectinib in PDOs will likely play a crucial role in guiding clinical trial design and
ultimately, in personalizing cancer treatment for patients with NTRK fusion-positive tumors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10329174/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10329174/
https://www.benchchem.com/product/b10856254#boditrectinib-application-in-patient-derived-organoids
https://www.benchchem.com/product/b10856254#boditrectinib-application-in-patient-derived-organoids
https://www.benchchem.com/product/b10856254#boditrectinib-application-in-patient-derived-organoids
https://www.benchchem.com/product/b10856254#boditrectinib-application-in-patient-derived-organoids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856254?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

